molecular formula C14H12FNO2 B2710771 4-Fluorophenyl methyl(phenyl)carbamate CAS No. 526190-34-1

4-Fluorophenyl methyl(phenyl)carbamate

Cat. No.: B2710771
CAS No.: 526190-34-1
M. Wt: 245.253
InChI Key: AVXCRZCQILZACV-UHFFFAOYSA-N
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Description

4-Fluorophenyl methyl(phenyl)carbamate is a synthetic carbamate ester of interest in chemical and biochemical research. Carbamates are a significant class of compounds widely used as intermediates in organic synthesis and in the development of pharmaceuticals and agrochemicals . The structure of this compound, featuring both fluorophenyl and phenyl groups, suggests its potential utility in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies, where the fluorine atom can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability . While specific pharmacological data for this compound may not be widely published, carbamate derivatives are extensively studied for their ability to act as covalent modifiers in biochemical systems. Related research indicates that certain carbamates can serve as biomarkers or adducts for detecting exposure to highly reactive industrial chemicals, such as methyl isocyanate (MIC) . In this context, the analysis of phenyl methyl carbamate (PMC) has been validated as a method for confirming MIC exposure through the hydrolysis of protein adducts . This highlights the broader relevance of carbamate compounds in analytical toxicology and exposure biomonitoring. Researchers may employ this compound as a building block in medicinal chemistry or as a reference standard in analytical methods development. This product is intended for research purposes only.

Properties

IUPAC Name

(4-fluorophenyl) N-methyl-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-16(12-5-3-2-4-6-12)14(17)18-13-9-7-11(15)8-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXCRZCQILZACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331437
Record name (4-fluorophenyl) N-methyl-N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

526190-34-1
Record name (4-fluorophenyl) N-methyl-N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl methyl(phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carbamate.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as copper or zirconium, can enhance the efficiency of the synthesis . Additionally, environmentally friendly approaches, such as the use of carbon dioxide as a carbonyl source, are being explored to reduce the environmental impact of carbamate production .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl methyl(phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Wood Preservation

Fungal Resistance
One of the significant applications of 4-fluorophenyl methyl(phenyl)carbamate is in the field of wood preservation. Research has demonstrated that this compound can effectively increase the resistance of wood to fungal attacks. A study conducted by Chen et al. showed that wood impregnated with methyl fluorophenyl carbamates exhibited enhanced fungal resistance, with increased fluorine substitution correlating to improved efficacy against decay fungi like Gloeophyllum trabeum .

Effectiveness Comparison
The effectiveness of various fluorinated carbamates was assessed, revealing that while methyl pentafluorophenyl carbamate and methyl meta-trifluoromethylphenyl carbamate were the most effective preservatives, methyl 4-fluorophenyl carbamate was less effective compared to others tested . This indicates that while it has utility in wood treatment, its performance may be limited relative to other fluorinated variants.

Synthetic Chemistry

Catalytic Synthesis
In synthetic organic chemistry, this compound serves as a precursor for various chemical transformations. It has been utilized in one-pot synthesis reactions where it plays a role in generating complex molecules through catalytic processes. For example, it has been involved in the development of propargyl amide and carbamate-based sequences initiated by cross-coupling reactions .

Mechanistic Studies
The compound's structure allows for diverse functionalization, making it a valuable intermediate in the synthesis of oxazol-2(3H)-one derivatives. The research highlights how varying substituents on the phenyl group can influence reaction outcomes and product yields . This versatility underscores its importance in developing new synthetic methodologies.

Pharmacological Applications

Anticonvulsant Properties
this compound has been studied for its pharmacological potential as an anticonvulsant agent. Related compounds have shown efficacy in treating seizures associated with epilepsy by modulating potassium channels . The structural characteristics of 4-fluorophenyl derivatives contribute to their biological activity, making them candidates for further drug development.

Influence on Enzyme Activity
A study investigated the interactions between paraoxonase-1 and various carbamates, including those related to this compound. The findings indicated that these compounds could influence enzyme activity significantly, suggesting potential implications for drug design and therapeutic applications .

Summary Table of Applications

Application AreaSpecific Use/FunctionKey Findings/Notes
Wood PreservationFungal resistanceIncreased fluorine substitution enhances efficacy
Synthetic ChemistryPrecursor for complex molecule synthesisUsed in one-pot catalytic reactions
PharmacologyAnticonvulsant propertiesRelated compounds modulate potassium channels
Influence on enzyme activityAffects paraoxonase-1 activity

Mechanism of Action

The mechanism of action of 4-Fluorophenyl methyl(phenyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Lipophilicity :
Lipophilicity, a critical determinant of bioavailability, is influenced by substituents. For example:

  • Methyl [4-(trifluoromethyl)phenyl]carbamate (logP ≈ 2.8) exhibits higher lipophilicity than 4-fluorophenyl methyl(phenyl)carbamate due to the trifluoromethyl group’s strong hydrophobicity .

Hydrolytic Stability :
Carbamates with fluorophenyl groups exhibit varying stability:

  • Impregnated methyl 4-fluorophenyl carbamate in wood is prone to hydrolysis, leading to reduced antifungal longevity.
  • Covalently bonded fluorophenyl carbamates (e.g., via reaction with isocyanates) show superior hydrolytic stability, retaining bioactivity under humid conditions .

Comparative Data Table

Compound Name Substituents Biological Activity (Key Finding) logP (Estimated) Stability Notes
This compound 4-F, methyl carbamate Low antifungal efficacy ~2.2 Moderate hydrolytic stability
Methyl pentafluorophenyl carbamate 2,3,4,5,6-F, methyl carbamate High antifungal efficacy ~3.5 High hydrolytic stability
Methyl [4-(trifluoromethyl)phenyl]carbamate 4-CF₃, methyl carbamate N/A (Pharmaceutical intermediate) ~2.8 High metabolic stability
Ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate 4-F, ethyl carbamate, amino groups Anticonvulsant (K⁺ channel opener) ~1.9 High thermal stability
Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate 4-Cl, 3-CF₃, phenyl carbamate Sorafenib intermediate ~3.1 High chemical stability

Key Findings

  • Fluorine Substitution : Increased fluorine substitution enhances antifungal activity but may reduce solubility .
  • Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents improve lipophilicity and stability, making them valuable in drug design .
  • Structural Flexibility: Alkyl chain length (methyl vs. ethyl) and auxiliary functional groups (e.g., amino, sulfonyl) dramatically alter pharmacological profiles .

Biological Activity

4-Fluorophenyl methyl(phenyl)carbamate is an organic compound belonging to the carbamate class, characterized by the presence of a fluorine atom in its structure. This unique feature influences its biological activity, making it an interesting subject for research in pharmacology and biochemistry. This article delves into its synthesis, biological mechanisms, and applications, supported by various studies and data tables.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H10FNO2. The compound can be synthesized through several methods, with one common approach involving the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. This process results in the formation of the carbamate via nucleophilic substitution.

Synthetic Route Example

  • Reactants : 4-fluoroaniline, methyl chloroformate, triethylamine
  • Reaction Type : Nucleophilic substitution
  • Product : this compound

The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase (AChE) inhibitor . By binding to the active site of AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism can enhance cholinergic signaling, which has implications for cognitive function and memory enhancement.

Comparison with Other Carbamates

CompoundIC50 (µM)Selectivity
This compoundTBDTBD
Rivastigmine38.98Moderate
GalantamineTBDModerate

Biological Activity and Case Studies

Recent studies have highlighted the potential of this compound as a promising candidate for treating neurodegenerative diseases due to its inhibitory effects on AChE.

  • Enzyme Inhibition Studies :
    • A study reported that various derivatives of carbamates showed IC50 values ranging from 1.60 to 311.0 µM against AChE. Notably, some derivatives exhibited stronger inhibition than established drugs like rivastigmine .
    • The compound was found to have a distinct selectivity profile compared to other carbamates, indicating its potential therapeutic advantages .
  • Fungal Resistance Applications :
    • Research into the use of fluorinated carbamates in wood preservation demonstrated that increased fluorine substitution enhances resistance against fungal decay. This suggests potential industrial applications beyond pharmacology .
  • Toxicological Assessment :
    • Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit moderate toxicity, their selectivity may provide a therapeutic window for clinical use .

Q & A

Q. What are the established synthetic routes for 4-fluorophenyl methyl(phenyl)carbamate, and how can reaction conditions be optimized?

The synthesis of carbamates typically involves reacting alcohols with isocyanates in the presence of catalysts. For example, α-terpineol reacted with phenyl isocyanate in chloroform with catalytic HCl to yield a carbamate derivative . Key parameters include:

  • Molar ratios : Stoichiometric control (1:1 alcohol:isocyanate) minimizes side products.
  • Catalysts : Acidic conditions (e.g., HCl) accelerate nucleophilic attack by the alcohol.
  • Solvent choice : Chloroform or THF is preferred for solubility and inertness.
  • Purification : Column chromatography (silica gel, light petroleum ether) and recrystallization (chloroform/alcohol) ensure purity .

Q. How can NMR and IR spectroscopy be utilized to confirm the structural identity of this compound?

  • ¹H/¹³C NMR : The fluorophenyl group exhibits characteristic splitting patterns (e.g., para-substituted fluorine causes distinct aromatic proton shifts). The carbamate carbonyl (C=O) appears at ~155 ppm in ¹³C NMR .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm carbamate functionality .
  • Cross-validation : Compare spectra with reference data from databases like NIST Chemistry WebBook .

Q. What chromatographic methods are recommended for assessing the purity of this compound?

  • HPLC/GC-MS : Use C18 columns with acetonitrile/water gradients for HPLC. For GC-MS, derivatization may be needed to improve volatility.
  • Calibration curves : Prepare standard solutions (e.g., 0.1–100 µg/mL) to quantify impurities. Peak area comparisons ensure accuracy .
  • Validation : Include retention time matching and spiked samples to verify method robustness .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?

  • Disorder in crystal lattices : Fluorophenyl or methyl groups may occupy multiple positions, requiring refinement with occupancy parameters (e.g., 0.55:0.45 in a disordered cyclohexene ring) .
  • Software tools : SHELXL (via SHELX suite) is widely used for small-molecule refinement. Key steps include:
    • Data integration : Correct for absorption and scaling errors.
    • Hydrogen bonding : Identify intermolecular interactions (e.g., N-H···O bonds) to resolve packing motifs .

Q. How should researchers address disordered atomic positions during crystallographic refinement?

  • Occupancy refinement : Use constraints to model partial site occupancy (e.g., PART instruction in SHELXL).
  • Thermal parameters : Apply anisotropic displacement parameters (ADPs) to atoms with positional disorder.
  • Validation tools : Check R-factors (<5%) and residual electron density maps to ensure model accuracy .

Q. What role do hydrogen bonding networks play in stabilizing the crystal structure of this compound?

Intermolecular N-H···O hydrogen bonds (2.8–3.0 Å) form one-dimensional chains along specific crystallographic axes (e.g., [001] direction). Weak C-H···π interactions further stabilize the lattice, as observed in analogous carbamates .

Q. How can near-infrared (NIR) spectroscopy be applied to detect carbamate functional groups in complex mixtures?

  • Characteristic peaks : Carbamates show absorption at 1475 nm (C=O overtone) and 1960 nm (N-H combination bands).
  • Quantitative analysis : Use partial least squares (PLS) regression models with calibration standards to resolve overlapping signals (e.g., in polyurethane matrices) .

Q. What strategies are used to correlate structural features of this compound with biological activity?

  • Dihedral angle analysis : Fluorophenyl and carbamate planes often adopt near-perpendicular orientations (89.5°), influencing receptor binding .
  • SAR studies : Modify substituents (e.g., fluorine position) and compare activity via enzyme assays (e.g., kinase inhibition) .

Data Contradiction Analysis

Example : Conflicting reports on biological activity may arise from structural variations (e.g., positional isomerism or disordered conformers).

  • Resolution : Validate synthesis protocols (e.g., NMR purity >98%) and crystallize the compound to confirm stereochemistry. Cross-reference spectroscopic data with high-quality references (e.g., NIST) to rule out impurities .

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